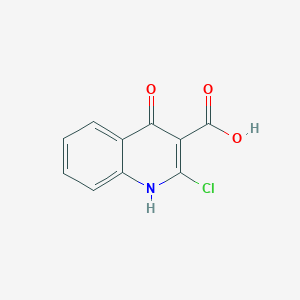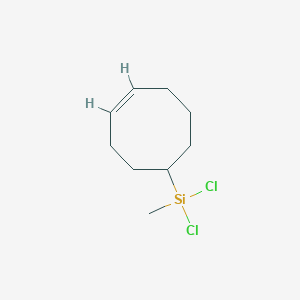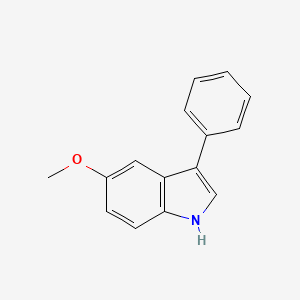
9-(4-Chlorobutyl)-9h-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Chlorobutyl)-9h-purin-6-amine: is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a 4-chlorobutyl group at the 9th position and an amine group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorobutyl)-9h-purin-6-amine typically involves the alkylation of 9H-purine-6-amine with 4-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobutyl group. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: The amine group at the 6th position can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, dimethylformamide, acetonitrile.
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products:
Substitution: Various substituted purine derivatives.
Oxidation: Nitroso or nitro purine derivatives.
Reduction: Reduced amine derivatives.
科学的研究の応用
Chemistry: 9-(4-Chlorobutyl)-9h-purin-6-amine is used as an intermediate in the synthesis of more complex purine derivatives. It serves as a building block for the development of novel compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential role as a ligand for purine receptors. It may be used in assays to investigate the binding affinity and selectivity of purine-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of antiviral and anticancer agents. Its structural similarity to nucleotides makes it a candidate for the development of nucleotide analogs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 9-(4-Chlorobutyl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in nucleotide metabolism. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
9-(4-Bromobutyl)-9h-purin-6-amine: Similar structure with a bromine atom instead of chlorine.
9-(4-Methylbutyl)-9h-purin-6-amine: Similar structure with a methyl group instead of chlorine.
9-(4-Hydroxybutyl)-9h-purin-6-amine: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness: 9-(4-Chlorobutyl)-9h-purin-6-amine is unique due to the presence of the chlorobutyl group, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorobutyl group may influence the compound’s binding affinity and selectivity for specific molecular targets, distinguishing it from other similar compounds.
特性
CAS番号 |
69293-19-2 |
|---|---|
分子式 |
C9H12ClN5 |
分子量 |
225.68 g/mol |
IUPAC名 |
9-(4-chlorobutyl)purin-6-amine |
InChI |
InChI=1S/C9H12ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |
InChIキー |
JOSMPXYVHRJDAU-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















